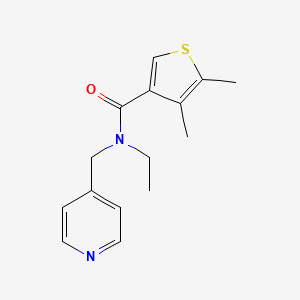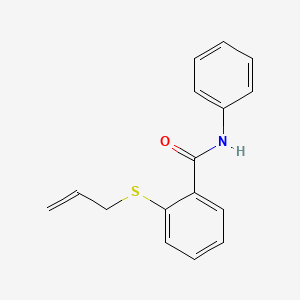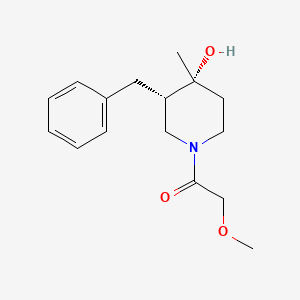
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as AQ-RA 741, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is a potent antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and has been shown to have a wide range of effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 is primarily through its antagonistic effects on the NR2B subunit of the NMDA receptor. This receptor is involved in various physiological processes such as learning and memory, and its dysfunction has been implicated in various neurological disorders. By blocking the activity of this receptor, this compound 741 may help to prevent neuronal damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound 741 has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, it has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various other diseases such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 in laboratory experiments is its potent and specific effects on the NR2B subunit of the NMDA receptor. This allows researchers to study the role of this receptor in various physiological processes and diseases. However, one of the limitations of using this compound 741 is its relatively high cost and limited availability, which may make it difficult for some researchers to obtain.
Direcciones Futuras
There are several potential future directions for research on N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741. One area of interest is in the development of new drugs based on the structure of this compound 741 that may have even greater potency and specificity for the NR2B subunit of the NMDA receptor. Another area of research is in the development of new therapeutic applications for this compound 741, such as in the treatment of cancer or cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound 741 and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 involves the reaction of 3-chloroaniline with 3-methoxyquinoxaline-2-carboxylic acid to form the intermediate product, which is then reacted with 3-bromopropionyl chloride to yield the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuropharmacology, where this compound 741 has been shown to have potent neuroprotective effects and may be useful in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-18-16(21-14-7-2-3-8-15(14)22-18)9-10-17(23)20-13-6-4-5-12(19)11-13/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJKNIOXWMGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-fluorobenzyl)oxy]quinoline](/img/structure/B5412827.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N'-diethylurea](/img/structure/B5412838.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5412839.png)
![1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5412862.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412871.png)

![2-(6-methoxy-2-naphthyl)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]morpholine](/img/structure/B5412873.png)
![N,3-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5412877.png)
![4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 4-bromobenzoate](/img/structure/B5412884.png)


![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5412916.png)
![ethyl 5-(2-furyl)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5412919.png)
![2-(2-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5412928.png)